molecular formula C14H8BrNO2S B5141516 4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid

4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid

Cat. No.: B5141516
M. Wt: 334.19 g/mol
InChI Key: GJDGFMXLLCBQGX-WZUFQYTHSA-N
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Description

4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanoethenyl group and a bromothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

  • Step 1: Synthesis of 4-bromothiophene-2-carbaldehyde

    • React 4-bromothiophene with a formylating agent (e.g., DMF and POCl3) to obtain 4-bromothiophene-2-carbaldehyde.
  • Step 2: Synthesis of this compound

    • Perform a Knoevenagel condensation reaction between 4-bromothiophene-2-carbaldehyde and 4-cyanobenzoic acid in the presence of a base (e.g., piperidine) to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) for cyano group reduction.

    Substitution: Use of nucleophiles like sodium azide (NaN3) for bromine substitution.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 4-[(E)-2-(4-aminothiophen-2-yl)-1-cyanoethenyl]benzoic acid.

    Substitution: Formation of 4-[(E)-2-(4-azidothiophen-2-yl)-1-cyanoethenyl]benzoic acid.

Scientific Research Applications

4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules.

    Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid depends on its application. In organic electronics, its electronic properties are influenced by the conjugation between the thiophene and benzoic acid moieties. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)thiophene-2-carboxylic acid
  • 4-(5-bromothiophen-2-yl)benzoic acid
  • N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness

4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is unique due to the presence of both a cyano group and a bromothiophene moiety, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various synthetic applications and enhance its potential in organic electronics and materials science.

Properties

IUPAC Name

4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-12-6-13(19-8-12)5-11(7-16)9-1-3-10(4-2-9)14(17)18/h1-6,8H,(H,17,18)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDGFMXLLCBQGX-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=CS2)Br)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC(=CS2)Br)/C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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